An In-Depth Technical Guide to Methyl 2-Bromo-5-chlorobenzoate (CAS No. 27007-53-0): Synthesis, Reactivity, and Applications
An In-Depth Technical Guide to Methyl 2-Bromo-5-chlorobenzoate (CAS No. 27007-53-0): Synthesis, Reactivity, and Applications
Introduction: Unveiling a Key Synthetic Building Block
Methyl 2-bromo-5-chlorobenzoate is a halogenated aromatic ester that has emerged as a pivotal intermediate in the fields of organic synthesis and medicinal chemistry.[1][2] Its structure, featuring a methyl ester and two distinct halogen substituents (bromine and chlorine) on a benzene ring, provides a versatile platform for constructing complex molecular architectures.[2] The differential reactivity of the carbon-bromine and carbon-chlorine bonds allows for selective, stepwise functionalization, making it an invaluable tool for researchers and drug development professionals. This guide provides an in-depth technical overview of its properties, synthesis, core reactivity, and critical applications, with a focus on the practical insights required for its successful utilization in a laboratory setting. This compound is a key intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.[2]
Physicochemical and Safety Profile
A thorough understanding of a reagent's physical properties and safety hazards is a prerequisite for its effective and safe use. Methyl 2-bromo-5-chlorobenzoate is typically a white to off-white solid at room temperature.[3]
Physical and Chemical Properties
The key properties of Methyl 2-bromo-5-chlorobenzoate are summarized below for quick reference. Purity levels are typically determined by Gas Chromatography (GC).
| Property | Value | Source(s) |
| CAS Number | 27007-53-0 | [3][4] |
| Molecular Formula | C₈H₆BrClO₂ | [4] |
| Molecular Weight | 249.49 g/mol | [4] |
| Appearance | White to orange/green powder or lump | |
| Melting Point | 37°C to 43°C | [5] |
| Purity | ≥98.0% (GC) | [3] |
| Solubility | Soluble in Methanol; Slightly soluble in water. | [5] |
| IUPAC Name | methyl 2-bromo-5-chlorobenzoate | [4] |
Safety and Handling
According to the Globally Harmonized System (GHS), Methyl 2-bromo-5-chlorobenzoate presents moderate hazards that necessitate careful handling.[4]
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation.[4] |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[4] |
| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation.[4] |
Handling Protocol:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6][7]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[6] For operations that may generate dust, a NIOSH-approved respirator is recommended.[6]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[6] Wash hands and any exposed skin thoroughly after handling.[6]
-
Storage: Store in a cool, dark, and well-ventilated place.[7] Keep the container tightly closed and store away from incompatible materials such as strong oxidizing agents.[7]
Synthesis Pathway: From Acid to Ester
Methyl 2-bromo-5-chlorobenzoate is typically synthesized via a two-step process: the synthesis of its precursor, 5-bromo-2-chlorobenzoic acid, followed by esterification.
Synthesis of 5-Bromo-2-chlorobenzoic Acid
The precursor acid is a crucial intermediate for various pharmaceuticals, including the SGLT-2 inhibitors Dapagliflozin and Empagliflozin.[8][9] Several synthetic routes have been developed to optimize yield and purity while minimizing costs and environmental impact.[9][10] One modern, efficient method starts from 2-chlorobenzonitrile, avoiding some of the issues of older routes that started with 2-chlorobenzoic acid, such as the formation of isomeric impurities.[9][10]
The workflow involves two main transformations:
-
Bromination: 2-chlorobenzonitrile is reacted with a brominating agent (e.g., N-bromosuccinimide or bromine) to introduce the bromine atom at the 5-position.[10]
-
Hydrolysis: The resulting 5-bromo-2-chlorobenzonitrile is then hydrolyzed under basic conditions (e.g., with sodium hydroxide) to form the sodium salt of the carboxylic acid. Subsequent acidification with a protonic acid like HCl yields the final 5-bromo-2-chlorobenzoic acid.[10]
Esterification to Methyl 2-Bromo-5-chlorobenzoate
The final step is a classic Fischer esterification. This acid-catalyzed reaction converts the carboxylic acid to its corresponding methyl ester.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 5-bromo-2-chlorobenzoic acid (1.0 eq).
-
Reagents: Add an excess of methanol, which serves as both the reactant and the solvent.
-
Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) (typically 2-5 mol%).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-16 hours.
-
Workup: After cooling to room temperature, neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure Methyl 2-bromo-5-chlorobenzoate.
Core Reactivity and Synthetic Applications
The synthetic utility of Methyl 2-bromo-5-chlorobenzoate is rooted in the differential reactivity of its two C-halogen bonds in palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive towards oxidative addition to a Pd(0) center than the more stable C-Cl bond. This allows for selective functionalization at the 2-position, preserving the chlorine atom for subsequent transformations if desired.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For Methyl 2-bromo-5-chlorobenzoate, this reaction is primarily used to introduce aryl or vinyl substituents at the 2-position.
Causality of Experimental Choices:
-
Catalyst: A Pd(0) source is essential. This can be a pre-formed complex like Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor like Pd(OAc)₂ or PdCl₂(PPh₃)₂ with the addition of phosphine ligands. The choice of ligand is critical; bulky, electron-rich phosphines (e.g., SPhos, XPhos) often accelerate the reaction and improve yields, especially with challenging substrates.
-
Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[11] Common choices include inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[12]
-
Solvent: The solvent system must solubilize both the organic and inorganic components. A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is frequently used.[12]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Inert Atmosphere: Set up the reaction in a flask under an inert atmosphere (Nitrogen or Argon). This is crucial as the Pd(0) catalyst is oxygen-sensitive.
-
Reagents: To the flask, add Methyl 2-bromo-5-chlorobenzoate (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Catalyst System: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.
-
Solvent: Add the degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1).
-
Reaction: Heat the mixture (typically 80-110 °C) with vigorous stirring until the starting material is consumed (monitor by TLC or GC-MS).
-
Workup: Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification: Wash, dry, and concentrate the organic phase. Purify the residue via column chromatography to obtain the coupled product.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[13][14] This reaction has revolutionized the synthesis of aryl amines, which are prevalent motifs in pharmaceuticals. With Methyl 2-bromo-5-chlorobenzoate, it allows for the introduction of a wide variety of primary or secondary amines at the 2-position.
Causality of Experimental Choices:
-
Catalyst/Ligand: This reaction is highly dependent on the choice of phosphine ligand. Sterically hindered, electron-rich alkylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required to promote the challenging reductive elimination step that forms the C-N bond.[15]
-
Base: A strong, non-nucleophilic base is necessary to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the strong base.
Experimental Protocol: Buchwald-Hartwig Amination
-
Inert Atmosphere: Rigorously exclude air and moisture. Oven-dry glassware and use an inert atmosphere (Nitrogen or Argon).
-
Reagents: In a glovebox or under a strong flow of inert gas, add the base (e.g., NaOtBu, 1.4 eq), palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and ligand (e.g., XPhos, 2-5 mol%) to a reaction flask.
-
Substrates: Add Methyl 2-bromo-5-chlorobenzoate (1.0 eq) and the amine (1.2 eq).
-
Solvent: Add anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the flask and heat (typically 80-110 °C) with stirring. Monitor the reaction's progress.
-
Workup: After completion, cool the reaction, quench carefully with water or saturated ammonium chloride, and extract with an organic solvent.
-
Purification: Wash, dry, and concentrate the organic phase. Purify the crude product by column chromatography.
Conclusion
Methyl 2-bromo-5-chlorobenzoate (CAS No. 27007-53-0) is more than just a chemical intermediate; it is an enabling tool for synthetic innovation. Its well-defined physicochemical properties, accessible synthesis, and, most importantly, its predictable and selective reactivity in cornerstone reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings make it a high-value building block.[2] For researchers in drug discovery and materials science, mastering the application of this reagent opens a direct and efficient pathway to novel and complex molecules, accelerating the pace of discovery and development.
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 20). Optimizing Suzuki-Miyaura Coupling with Methyl 5-bromo-2-iodobenzoate: A Guide for Researchers. Retrieved from [Link]
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Loba Chemie. (2018, November 27). 2-CHLORO-5-BROMO BENZOIC ACID MSDS. Retrieved from [Link]
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